ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride
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Overview
Description
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride is a chemical compound with the molecular formula C8H17N3O4S.ClH. It is known for its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a carbamate moiety.
Preparation Methods
The synthesis of ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol, methanol, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl N-[(3-amino-3-methylpyrrolidin-1-yl)sulfonyl]carbamate hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Sulfonyl carbamates: These compounds contain the sulfonyl and carbamate groups and are used in similar applications.
Amino carbamates: These compounds have an amino group attached to the carbamate moiety and are studied for their biological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
2567504-10-1 |
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Molecular Formula |
C8H18ClN3O4S |
Molecular Weight |
287.8 |
Purity |
95 |
Origin of Product |
United States |
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